molecular formula C9H4F3NO B6325116 2-(Trifluoromethyl)benzoyl cyanide CAS No. 80277-39-0

2-(Trifluoromethyl)benzoyl cyanide

Cat. No.: B6325116
CAS No.: 80277-39-0
M. Wt: 199.13 g/mol
InChI Key: OZXQMEYKAWVAQF-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzoyl cyanide is an organic compound with the molecular formula C9H4F3NO. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a benzoyl cyanide structure. This compound is a colorless to pale yellow powder and is primarily used in research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-6-trifluoromethylbenzonitrile with triethylamine in the presence of a palladium catalyst under hydrogenation conditions . The reaction is carried out in tetrahydrofuran at 25°C under 1.5 atm pressure for 16 hours.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)benzoyl cyanide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)benzoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyanide group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.

Major Products:

    Oxidation: 2-(Trifluoromethyl)benzoic acid.

    Reduction: 2-(Trifluoromethyl)benzylamine.

    Substitution: Various substituted benzoyl cyanides depending on the reagents used.

Scientific Research Applications

2-(Trifluoromethyl)benzoyl cyanide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzoyl cyanide involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The cyanide group can act as a nucleophile, participating in various biochemical pathways .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzoyl chloride
  • 2-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethyl)benzylamine

Comparison: 2-(Trifluoromethyl)benzoyl cyanide is unique due to the presence of both a trifluoromethyl group and a cyanide group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it valuable in various research applications .

Properties

IUPAC Name

2-(trifluoromethyl)benzoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXQMEYKAWVAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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